Product packaging for Pyrido[2,1,6-de]quinolizine(Cat. No.:CAS No. 519-61-9)

Pyrido[2,1,6-de]quinolizine

Cat. No.: B1345626
CAS No.: 519-61-9
M. Wt: 167.21 g/mol
InChI Key: NYGOXVYQBYCRRU-UHFFFAOYSA-N
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Description

Pyrido[2,1,6-de]quinolizine (CAS 519-61-9), with the molecular formula C 12 H 9 N and a molecular weight of 167.21 g/mol, is a fused nitrogen-containing heterocyclic compound of significant academic and research interest . Also known under the trivial name cycl[3,3,3]azine, it features a distinctive bridged bicyclic, diamond-like structure that is a cornerstone in the study of complex heterocyclic systems . Its unique molecular architecture, formally described as 13-azatricyclo[7.3.1.0 5,13 ]trideca-1(12),2,4,6,8,10-hexaene, imparts unique electronic properties that are valuable for fundamental theoretical studies and practical applications . This compound was first successfully synthesized in 1969 by Farquhar and Leaver, marking a milestone in heterocyclic chemistry . The parent compound is a brown, crystalline solid that is stable in its solid form but can be air-sensitive in solution, forming bright yellow solutions in non-hydroxylic solvents . It is noted for its reactivity, undergoing transformations such as Diels-Alder reactions with dimethyl acetylenedicarboxylate and oxidation by halogens to form a stable radical cation . In research, this compound serves as a crucial molecular building block. Its derivatives are actively investigated in pharmaceutical research for their potential as therapeutic agents, with studies exploring antimicrobial, antiviral, and anticancer activities . Furthermore, its distinct optical and electronic characteristics make it a compound of interest in materials science for the development of advanced organic materials, sensors, and catalysts . The compound is also the core structure of biologically active alkaloids, such as precoccinelline, a defensive alkaloid found in ladybugs (Coccinella septempunctata) that acts as a non-competitive inhibitor of nicotinic acetylcholine receptors (nAChRs) . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9N B1345626 Pyrido[2,1,6-de]quinolizine CAS No. 519-61-9

Properties

IUPAC Name

13-azatricyclo[7.3.1.05,13]trideca-1(12),2,4,6,8,10-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N/c1-4-10-6-2-8-12-9-3-7-11(5-1)13(10)12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGOXVYQBYCRRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC=CC3=CC=CC(=C1)N23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40199861
Record name Pyrido(2,1,6-de)quinolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519-61-9
Record name Pyrido(2,1,6-de)quinolizine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrido(2,1,6-de)quinolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Pyrido 2,1,6 De Quinolizine and Its Derivatives

Established Synthetic Routes to the Pyrido[2,1,6-de]quinolizine Core

Early synthetic efforts established several foundational pathways to the parent ring system and its simple derivatives. These methods often involve multi-step sequences utilizing quinolizine-based precursors.

One of the cornerstone methods for constructing the this compound skeleton involves the cyclization of functionalized quinolizine derivatives. A key precursor in this approach is the quinolizinium (B1208727) salt, such as 4-chloroquinolizinylium perchlorate (B79767). rsc.org This salt can be converted in two stages into alkyl quinolizin-4-ylideneacetates. These intermediates then undergo a crucial cyclization reaction when treated with alkyl propiolates in a high-boiling solvent like nitrobenzene, yielding dialkyl this compound-1,3-dicarboxylates. rsc.org

Table 1: Cyclization Route to this compound Derivatives
Starting MaterialKey IntermediateReagentConditionsProduct
4-Chloroquinolizinylium perchlorateAlkyl quinolizin-4-ylideneacetateAlkyl propiolateBoiling nitrobenzeneDialkyl this compound-1,3-dicarboxylate

The Diels-Alder reaction, a powerful tool for forming six-membered rings, has been explored in the context of this compound chemistry. wikipedia.org While not a primary method for constructing the core ring system from acyclic precursors, it is significant in the reactivity of its derivatives. For instance, this compound diesters readily react with potent dienophiles like dimethyl acetylenedicarboxylate (B1228247). rsc.orglookchem.com This [4+2] cycloaddition reaction forms a Diels-Alder adduct, demonstrating the diene-like character of portions of the heterocyclic system and providing a pathway to more complex, three-dimensional structures. lookchem.com

Accessing the unsubstituted parent this compound ring system often requires the removal of activating or directing groups used during the synthesis. Thermolysis provides a direct method for this transformation. Specifically, when t-butyl esters of this compound-1,3-dicarboxylate are prepared, the parent compound can be generated by heating these precursors in a sealed, evacuated tube. rsc.orglookchem.com This process relies on the thermal elimination of isobutylene (B52900) and carbon dioxide to yield the stable, unfunctionalized core.

Table 2: Thermolytic Generation of the Parent Ring System
PrecursorConditionsProductsKey Transformation
Di-t-butyl this compound-1,3-dicarboxylate250-300°C, sealed evacuated tubeThis compound, Isobutylene, Carbon DioxideDecarboxylation and elimination

Contemporary Synthetic Strategies for Functionalized this compound Scaffolds

More recent synthetic innovations focus on improving efficiency, atom economy, and the ability to introduce diverse functional groups onto the this compound framework. These methods include cascade reactions and strategies involving dearomatization.

Modern organic synthesis increasingly relies on multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. nih.govmdpi.com These, along with cascade reactions that involve sequential transformations in one pot, offer an efficient route to complex heterocyclic systems. nih.govrsc.org While specific MCRs for this compound are not extensively documented, the principles are applied to construct related quinolizine and pyridine-fused systems. nih.gov These reactions often proceed via the formation of key intermediates like ylides or enamines, which then undergo intramolecular cyclizations and annulations to build the fused ring system in a highly efficient manner.

Table 3: Conceptual Framework for a Multi-component/Cascade Approach
Component 1Component 2Component 3Reaction TypeResulting Scaffold
Pyridine (B92270) derivativeActivated alkyneFunctionalized aldehydeOne-pot cascade (e.g., addition-cyclization-annulation)Functionalized quinolizine or related fused systems

Dearomatization reactions have emerged as a powerful strategy for converting flat, aromatic compounds into valuable three-dimensional structures. nih.govacs.org This approach is particularly useful for synthesizing saturated or partially saturated derivatives of quinolizine, which can be precursors to the fully aromatic this compound system. whiterose.ac.uk The strategy involves the dearomatization of a pyridine or quinoline (B57606) ring, which makes it susceptible to annulation (ring-forming) reactions. nih.gov For example, a pyridine-ynone can be catalytically cyclized to form a 2H-quinolizin-2-one, a dearomatized intermediate. whiterose.ac.uk This intermediate can then be subjected to further transformations to construct the third ring, ultimately leading to the desired tricyclic scaffold after a final aromatization step. This method provides access to complex molecular skeletons from readily available aromatic starting materials. nih.govrsc.org

Transition Metal-Catalyzed and Metal-Free Synthetic Protocols

The construction of the this compound core has been approached through both metal-free and transition metal-catalyzed methods. While the literature on transition metal-catalyzed synthesis of this specific heterocycle is not extensive, analogous systems provide insights into potential synthetic strategies.

A notable metal-free synthesis of the parent this compound was reported by Farquhar and Leaver. rsc.org This approach involves the reaction of a quinolizinium salt with an active methylene (B1212753) compound, followed by cyclization. This method provides a foundational route to the core structure, upon which further functionalization can be performed.

While direct transition metal-catalyzed syntheses of this compound are not prominently documented, related quinolizine and fused pyridine systems have been assembled using various catalysts. For instance, rhodium-catalyzed C-H activation has been employed for the synthesis of quinolizin-4-one (B12971734) derivatives. bohrium.com Gold-catalyzed intramolecular cascade reactions of enamides have also been developed to prepare pyrido[2,1-a]isoquinoline derivatives. researchgate.net These methodologies highlight the potential for transition metals to facilitate the formation of related fused heterocyclic systems, suggesting possible future applications in the synthesis of this compound itself.

Derivatization and Functionalization Approaches

Once the this compound scaffold is obtained, its chemical reactivity can be exploited to introduce various functional groups and extend the molecular framework.

Regioselective Substitution and Annulation with External Moieties

The electronic nature of the this compound system allows for regioselective functionalization. Early work on the reactivity of diethyl cycl[3.3.3]azine-1,3-dicarboxylate, a derivative of this compound, demonstrated that electrophilic substitution occurs preferentially at the 4- and 6-positions. rsc.org This regioselectivity provides a handle for introducing substituents at specific sites on the periphery of the molecule.

Annulation reactions, which involve the fusion of a new ring onto an existing framework, represent a powerful tool for elaborating the this compound core. While specific examples of annulation reactions starting from a pre-formed this compound are scarce in the literature, cycloaddition reactions of related nitrogen-bridged heterocycles are known. For instance, the parent cycl[3.3.3]azine diesters can form Diels-Alder adducts with dimethyl acetylenedicarboxylate. rsc.org

Introduction of Diverse Substituents onto the this compound Framework

The introduction of a variety of substituents onto the this compound skeleton is crucial for modulating its physicochemical and biological properties. The electrophilic substitution reactions mentioned earlier provide a direct route to introduce functional groups at the 4- and 6-positions.

Further functionalization can be envisioned through the manipulation of initially introduced substituents. For example, ester groups, such as those in diethyl cycl[3.3.3]azine-1,3-dicarboxylate, can be hydrolyzed to carboxylic acids, which can then be converted to a wide array of other functional groups, including amides, nitriles, and others, through standard organic transformations.

The following table summarizes the types of substituents that have been introduced onto the this compound framework based on the available literature.

PositionSubstituent TypeMethod of IntroductionReference
1, 3AlkoxycarbonylCyclization of precursors rsc.org
4, 6Various electrophilesElectrophilic substitution rsc.org

Table 1: Introduction of Substituents onto the this compound Framework

Chemical Reactivity and Mechanistic Transformations of Pyrido 2,1,6 De Quinolizine

Oxidative Reactivity and N-Oxide Formation

The parent Pyrido[2,1,6-de]quinolizine is noted for its sensitivity to air. Its oxidation has been shown to proceed via distinct pathways, leading to charged species rather than simple N-oxide formation. When treated with halogens, the parent cyclazine is oxidized to a stable radical cation and further to a dication. This indicates that the π-system is susceptible to electron removal.

In contrast to the parent molecule, derivatives such as diethyl cycl[3.3.3]azine-1,3-dicarboxylate exhibit different oxidative behavior. Oxidation of this diester results in an unstable radical cation, which readily undergoes conversion to a derivative of 12c,14b-diazoniadibenzo[cd,lm]perylene.

While specific studies on the N-oxide formation of this compound are not extensively documented in the literature, the synthesis of N-oxides from related nitrogen-containing heterocycles is a common transformation. thieme-connect.deresearchgate.net Generally, direct oxidation of heteroarenes to their corresponding N-oxides can be achieved using strong oxidants. thieme-connect.de Common reagents for this purpose include peracids like m-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide in the presence of catalysts such as methyltrioxorhenium (MTO), and dimethyldioxirane (DMD). organic-chemistry.orgarkat-usa.org Given the electron-rich nature of the this compound system, its reaction with such oxidants would be an expected, though not yet specifically reported, pathway.

Table 1: Summary of Observed Oxidative Reactivity
CompoundReagent/ConditionProduct(s)Reference
This compoundHalogensStable radical cation and dication
Diethyl cycl[3.3.3]azine-1,3-dicarboxylateOxidationUnstable radical cation, converting to a 12c,14b-diazoniadibenzo[cd,lm]perylene derivative

Reductive Transformations and Hydrogenated Derivatives

The reduction of the this compound system has been demonstrated, particularly for its derivatized forms. The cyclazine diesters are reported to be readily hydrogenated to their corresponding tetrahydro-derivatives. This suggests that the peripheral rings of the system can be saturated under catalytic hydrogenation conditions, a common strategy for the reduction of N-heteroaromatics. researchgate.net

The selective reduction of the heterocyclic pyridine (B92270) or quinoline (B57606) rings is a well-established field. iust.ac.irnih.gov Various catalytic systems, often employing transition metals like ruthenium, iridium, palladium, and nickel, are effective for the hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines. researchgate.netresearchgate.net These reactions often proceed under mild to moderate hydrogen pressure and temperature. Given this precedent, it is reasonable to expect that the this compound core can be selectively reduced in one of its pyridine-like rings to yield hydrogenated derivatives.

Electrophilic Substitution Reaction Pathways

The electrophilic substitution reactivity of the this compound scaffold is highly dependent on the presence of substituents. The parent, unsubstituted cyclazine does not yield substitution products under oxidative halogenation conditions. However, the introduction of electron-withdrawing alkoxycarbonyl groups significantly alters this behavior. Cyclazine diesters have been shown to undergo electrophilic substitution, with reactions occurring at the 4- and 6-positions. This directing effect highlights the ability of substituents to modulate the electron density and reactivity of the ring system.

Table 2: Electrophilic Substitution of a this compound Derivative
SubstrateReaction TypePosition of SubstitutionReference
Cycl[3.3.3]azine diestersElectrophilic Substitution4- and 6-positions

Nucleophilic Reaction Modalities

Direct nucleophilic attack on the electron-rich this compound ring system is generally challenging due to the inherent resonance stabilization of the N-aromatic core. nih.gov For related heterocycles like pyridines and quinolines, nucleophilic dearomatization reactions typically require activation of the ring. nih.gov A common strategy involves reaction of the nitrogen's lone pair with an electrophile to form a heteroarenium salt. This activation reduces the electron density of the ring system, making it more susceptible to attack by nucleophiles, such as hydrides or organometallic reagents. iust.ac.irnih.gov While specific examples of nucleophilic reactions on this compound are not well-documented, this principle suggests a viable pathway for its functionalization via nucleophilic modalities would involve a preliminary activation step.

Pericyclic Reactions (e.g., Diels-Alder)

Pericyclic reactions provide a powerful method for constructing cyclic systems. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. wikipedia.orgmasterorganicchemistry.com The utility of this reaction has been demonstrated for derivatives of this compound. Specifically, cyclazine diesters have been shown to function as the diene component in Diels-Alder reactions, forming adducts with dienophiles such as dimethyl acetylenedicarboxylate (B1228247). This reactivity underscores the ability of the substituted this compound core to participate in concerted cycloaddition pathways, enabling the construction of more complex, polycyclic frameworks.

Table 3: Diels-Alder Reaction of a this compound Derivative
Substrate (Diene)DienophileReaction TypeProductReference
Cycl[3.3.3]azine diestersDimethyl acetylenedicarboxylate[4+2] Cycloaddition (Diels-Alder)Diels-Alder adduct

Investigation of Stability and Decomposition Pathways

The stability of this compound is a significant aspect of its chemistry. The parent compound is known to be air-sensitive, suggesting a propensity for oxidative decomposition. As discussed, this oxidation does not lead to simple degradation but rather to the formation of stable cationic species.

For substituted derivatives, the decomposition pathways can be more complex. The oxidation of diethyl cycl[3.3.3]azine-1,3-dicarboxylate leads to an unstable radical cation that does not revert to the starting material but instead undergoes a significant structural transformation. It rearranges and is converted into a derivative of 12c,14b-diazoniadibenzo[cd,lm]perylene, a much larger, fused aromatic system. This reactivity highlights that under certain conditions, the this compound core can serve as a precursor to more complex heterocyclic structures through oxidative rearrangement pathways. The synthesis of the parent compound via thermolysis of t-butyl ester derivatives also provides insight into its relative thermal stability.

Table of Mentioned Compounds

Compound NameSystematic or Common Name
This compoundcycl[3.3.3]azine
Dimethyl acetylenedicarboxylateDMAD
m-chloroperoxybenzoic acidm-CPBA
MethyltrioxorheniumMTO
DimethyldioxiraneDMDO
12c,14b-diazoniadibenzo[cd,lm]perylene-

Spectroscopic and Crystallographic Characterization in Pyrido 2,1,6 De Quinolizine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Pyrido[2,1,6-de]quinolizine and its derivatives, providing direct insight into the molecular skeleton. bhu.ac.in Both ¹H and ¹³C NMR are utilized to map the connectivity and chemical environment of each atom in the structure. researchgate.net

¹H NMR Spectroscopy

Proton NMR spectra are crucial for confirming the arrangement of hydrogen atoms on the heterocyclic framework. Early studies on a key derivative, diethyl this compound-1,3-dicarboxylate, provided foundational evidence for the ring system's structure. lookchem.com The signals observed in its ¹H NMR spectrum were well-resolved, allowing for the assignment of each proton. lookchem.com The chemical shifts (τ values converted to the modern δ scale) and coupling constants provided clear evidence of the proton connectivity. lookchem.com

For instance, the spectrum of the diethyl ester derivative showed distinct signals for each proton on the tricyclic core, including a singlet for the proton at the 2-position and doublets of doublets for protons at the 4, 9, 6, and 7-positions, confirming their relative positions and adjacencies. lookchem.com The parent this compound compound, however, is noted to be air-sensitive and its solutions decompose in chlorinated solvents, which can complicate NMR analysis. lookchem.com

Interactive Data Table: ¹H NMR Data for Diethyl this compound-1,3-dicarboxylate lookchem.com (Note: Original data reported in τ (tau) scale, converted to δ (delta) scale where δ = 10 - τ)

Proton PositionOriginal τ valueChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
2-H2.847.16s (singlet)-
5-H, 8-H3.866.14t (triplet)J₄,₅ = J₅,₆ = 8.1
4-H, 9-H3.236.77dd (doublet of doublets)J₄,₅ = 8.1, J₄,₆ = 1.7
6-H, 7-H4.775.23dd (doublet of doublets)J₅,₆ = 8.1, J₄,₆ = 1.7

¹³C NMR Spectroscopy

Electronic Absorption (UV-Vis) Spectroscopy and Photophysical Properties

Electronic absorption spectroscopy, which examines the transitions of electrons between molecular orbitals, is fundamental to understanding the electronic structure of the conjugated π-system in this compound. The compound and its derivatives are colored, indicating significant absorption of light in the visible region of the electromagnetic spectrum.

The parent this compound is a brown, crystalline solid that forms bright yellow solutions in solvents like cyclohexane (B81311) and ethers. lookchem.com This coloration is due to a strong absorption band with a maximum (λmax) at 458 nm in cyclohexane. lookchem.com The diester derivative, diethyl this compound-1,3-dicarboxylate, shows a similar absorption profile with a λmax at 453 nm in ethanol. lookchem.com These absorptions are characteristic of the extensive π-conjugation across the tricyclic system. The photophysical properties of related nitrogen-containing heterocyclic compounds, such as quinoxaline (B1680401) and pyridopyrazine derivatives, have been studied, revealing potential for fluorescence and other light-emitting behaviors, though such detailed studies on the parent this compound are less common. researchgate.net

Interactive Data Table: UV-Vis Absorption Maxima (λmax) lookchem.com

CompoundSolventλmax (nm)
This compoundCyclohexane458
Diethyl this compound-1,3-dicarboxylateEthanol453

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For derivatives of this compound, FT-IR is essential for confirming the presence of substituents introduced onto the core ring structure.

While specific FT-IR spectra for the unsubstituted parent compound are not detailed in readily available literature, the expected spectral features can be predicted. The spectrum would be dominated by vibrations characteristic of its aromatic heterocyclic structure. Key expected absorptions include:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.

C=C and C=N stretching: A series of sharp bands in the 1600-1400 cm⁻¹ region, characteristic of the aromatic rings.

C-H bending: Out-of-plane bending vibrations below 900 cm⁻¹, which can be indicative of the substitution pattern on the rings.

For derivatives, such as the diethyl ester, prominent additional peaks would confirm the functional groups, for instance, a strong C=O stretching band around 1700 cm⁻¹ for the ester carbonyl group and C-O stretching bands in the 1300-1000 cm⁻¹ region. FT-IR analysis is a rapid and effective method for verifying the outcomes of synthetic modifications to the this compound system. nih.gov

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a critical analytical tool used to determine the exact molecular weight and elemental formula of this compound and to study its fragmentation patterns upon ionization.

For the parent compound, high-resolution mass spectrometry (HRMS) can confirm its elemental formula, C₁₂H₉N. nih.gov The monoisotopic mass is calculated to be 167.0735 g/mol , and the observation of a molecular ion peak (M⁺) at this mass-to-charge ratio (m/z) provides definitive confirmation of the compound's identity. nih.govchemspider.comnist.gov

The fragmentation pattern observed in the mass spectrum provides structural information. Although detailed fragmentation studies for the parent compound are not widely published, the stability of the aromatic system suggests that the molecular ion would be quite abundant. Fragmentation of related heterocyclic systems, such as quinolines, often involves the loss of small, stable neutral molecules like HCN (27 u) or C₂H₂ (26 u). researchgate.net The fragmentation pathways for this compound would likely involve cleavages that preserve the conjugated system to the greatest extent possible, and analysis of these fragments can help confirm the ring structure. researchgate.net

X-ray Diffraction Studies for Solid-State Structural Determination

X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unambiguous proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction provides the most definitive structural evidence for a molecule. By irradiating a single, well-ordered crystal with X-rays, a diffraction pattern is generated that can be mathematically transformed into a three-dimensional model of the electron density, and thus the atomic positions. While a single crystal structure of the parent this compound is not prominently reported, this technique has been successfully applied to more complex derivatives. For example, the molecular structures of spiro-fused compounds incorporating a quinolizine moiety have been unequivocally confirmed by single-crystal X-ray diffraction, establishing the stereochemistry and conformation of the newly formed rings. nih.gov Such an analysis for this compound or a suitable crystalline derivative would confirm the planarity (or lack thereof) of the ring system and provide precise measurements of the C-C, C-N, and C-H bond lengths and angles, offering invaluable data for theoretical and computational studies.

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials. Instead of a single crystal, a fine powder of the material is used, which contains thousands of tiny crystallites in random orientations. The resulting diffraction pattern is a fingerprint of the material's crystalline phase. PXRD is primarily used for:

Phase Identification: Confirming that the synthesized material is the expected crystalline phase.

Purity Assessment: Detecting the presence of crystalline impurities.

Lattice Parameter Determination: The positions of the diffraction peaks are related to the dimensions of the unit cell.

For this compound, PXRD would be a valuable tool for routine characterization of bulk samples, ensuring batch-to-batch consistency and confirming the crystalline nature of the solid material. rsc.org

X-ray Photoelectron Spectroscopy (XPS) for Surface and Chemical State Analysis in this compound Research

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique crucial for determining the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. In the context of research on this compound and its derivatives, XPS provides invaluable insights into the surface chemistry and the bonding environment of the constituent atoms, particularly the nitrogen atom, which is central to the molecule's structure and reactivity.

The fundamental principle of XPS involves irradiating a sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nanometers of the material being analyzed. The binding energy of these electrons can be calculated, which is specific to each element and its chemical state.

Detailed Research Findings

While specific XPS studies exclusively focused on this compound are not extensively documented in publicly available literature, the chemical structure of this compound allows for well-founded predictions of its XPS spectrum based on extensive research on analogous nitrogen-containing heterocyclic compounds, such as quinoline (B57606) and its derivatives. researchgate.net

In a hypothetical XPS analysis of this compound, the high-resolution N 1s spectrum is expected to show a primary peak corresponding to the pyridinic-like nitrogen atom. The precise binding energy would be influenced by the unique electronic environment created by the fused ring system. Any functionalization or surface modification of the this compound molecule would lead to shifts in the N 1s binding energy, providing critical information about the nature of the chemical interaction.

Furthermore, the C 1s spectrum of this compound would exhibit multiple peaks corresponding to the different carbon environments within the molecule. Carbon atoms bonded to nitrogen will have a different binding energy compared to those bonded only to other carbon atoms, allowing for a detailed analysis of the carbon framework.

The table below presents the anticipated N 1s binding energies for various nitrogen chemical states relevant to the study of this compound and its potential derivatives, based on data from analogous compounds.

Nitrogen Chemical StateTypical N 1s Binding Energy (eV)Reference Compound Type
Pyridinic Nitrogen~398.0 - 399.0Nitrogen-doped graphene, Pyridine (B92270)
Pyrrolic Nitrogen~399.7 - 400.5Nitrogen-doped graphene, Pyrrole (B145914)
Graphitic Nitrogen (Quaternary)~401.0 - 401.5Nitrogen-doped graphene
Protonated/Hydrogenated Pyridinic Nitrogen~400.5Protonated N-heterocycles

This predictive data is instrumental for researchers in interpreting experimental XPS results of this compound and its derivatives, enabling the accurate identification of the nitrogen's chemical state and any changes it undergoes during chemical processes.

Theoretical and Computational Chemistry of Pyrido 2,1,6 De Quinolizine

Density Functional Theory (DFT) Investigations

DFT has proven to be a powerful tool for elucidating the fundamental characteristics of pyrido[2,1,6-de]quinolizine at the molecular level.

Molecular Geometry Optimization and Conformational Analysis

Theoretical calculations have been instrumental in determining the optimized molecular geometry of this compound. These studies consistently reveal a planar C2v symmetry for the molecule in its ground state. The planar structure is a consequence of the extensive π-conjugation across the fused ring system.

While specific bond lengths and angles for the parent this compound are not extensively tabulated in readily available literature, DFT calculations on related heterocyclic systems provide expected ranges. For instance, C-C bond lengths within the aromatic rings are predicted to be in the range of 1.38-1.42 Å, and C-N bond lengths are typically around 1.35-1.39 Å. The internal angles of the fused rings are expected to deviate slightly from the ideal 120° of a perfect hexagon due to the presence of the nitrogen atom and the fusion of the rings. Conformational analysis is generally not applicable to this rigid, planar molecule as it possesses a single, stable conformation.

Table 1: Representative Calculated Geometric Parameters for Aromatic Heterocycles

Parameter Typical Calculated Value (Å or °)
C-C Bond Length 1.38 - 1.42
C-N Bond Length 1.35 - 1.39
C-C-C Bond Angle ~120
C-N-C Bond Angle ~118-122

Note: These are typical ranges for aromatic nitrogen heterocycles and specific values for this compound would require dedicated DFT calculations.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

The electronic structure of this compound is characterized by a delocalized π-electron system. Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity and electronic properties.

The HOMO is distributed across the π-system, with significant contributions from the carbon atoms, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is also a π*-orbital, and its energy level is a key determinant of the molecule's electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, the extensive conjugation is expected to result in a relatively small HOMO-LUMO gap, contributing to its interesting electronic properties.

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap

Molecular Orbital Energy (eV)
HOMO Data not available
LUMO Data not available
Energy Gap (LUMO-HOMO) Data not available

Molecular Electrostatic Potential (MEP) and Charge Distribution

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. For this compound, the MEP map would be expected to show a region of negative electrostatic potential (electron-rich) located around the nitrogen atom, arising from its lone pair of electrons. This region represents the most likely site for protonation and interaction with electrophiles. The rest of the aromatic rings would exhibit a more neutral or slightly positive potential.

Analysis of the charge distribution, often calculated using methods like Mulliken population analysis, would quantify the partial charges on each atom. The nitrogen atom is expected to carry a negative partial charge, while the hydrogen atoms and some of the carbon atoms would have positive partial charges. This charge distribution is a direct consequence of the differences in electronegativity between the constituent atoms.

Density of States (DOS) Analysis

Density of States (DOS) analysis provides a graphical representation of the number of available electronic states at each energy level. The DOS plot for this compound would show a series of peaks, each corresponding to a molecular orbital. The region between the highest occupied peak (related to the HOMO) and the lowest unoccupied peak (related to the LUMO) represents the HOMO-LUMO gap. The DOS analysis can offer a more detailed picture of the electronic structure than a simple HOMO-LUMO description, showing the contributions of different atoms or groups of atoms to the molecular orbitals at various energy levels.

Computational Validation of Experimental Structures and Properties

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. However, for this compound, there is a scarcity of published experimental structural data, such as that from X-ray crystallography. In such cases, computational results often stand as predictions, guiding future experimental work. When experimental data for related compounds is available, computational methods are generally found to be in good agreement, providing confidence in the predicted properties of the target molecule. For instance, calculated vibrational frequencies from DFT can be compared with experimental IR and Raman spectra, and calculated UV-Vis absorption maxima can be compared with experimental spectroscopic data.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse computational method for predicting the electronic absorption spectra (UV-Vis spectra) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the absorption wavelengths and oscillator strengths.

For this compound, TD-DFT calculations would be expected to predict several electronic transitions in the UV-visible region, corresponding to π-π* transitions within the conjugated system. The calculated spectrum would show absorption maxima (λmax) that can be directly compared to experimentally measured spectra. These calculations are invaluable for assigning the nature of the electronic transitions observed in the experimental spectrum.

Table 3: Predicted Spectroscopic Data from TD-DFT Calculations

Transition Calculated Wavelength (λmax, nm) Oscillator Strength (f)
S0 → S1 Data not available Data not available
S0 → S2 Data not available Data not available
S0 → Sn Data not available Data not available

Prediction of Electronic Excitation Energies and Oscillator Strengths

Theoretical calculations have been instrumental in understanding the electronic transitions of this compound. High-level ab initio methods have been employed to predict the energies of its low-lying singlet and triplet excited states.

Recent studies utilizing advanced computational techniques, such as the algebraic diagrammatic construction method to third order (ADC(3)), have provided precise values for the vertical excitation energies. These calculations indicate that the first excited singlet state (S₁) and the first triplet state (T₁) are energetically very close, with some levels of theory even predicting an "inverted" singlet-triplet gap, where the S₁ state is lower in energy than the T₁ state. nih.gov This is an unusual phenomenon for most organic molecules and has significant implications for the photophysical properties of the compound. nih.govchinesechemsoc.org

The S₁ state of this compound is characterized as a symmetry-forbidden and therefore spectroscopically dark state. nih.gov This means that the transition from the ground state (S₀) to the S₁ state has a very low probability, resulting in a weak absorption band.

Excited StateVertical Excitation Energy (eV) at ADC(3)/cc-pVTZ Level
S₁0.81
T₁0.87

This table presents the calculated vertical excitation energies for the first excited singlet (S₁) and triplet (T₁) states of this compound. nih.gov

Elucidation of Charge Transfer Character

The nature of the electronic transitions in this compound has been a subject of theoretical inquiry. The first excited singlet state (S₁) is predominantly described as a ππ* transition. nih.gov This involves the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), both of which are π-type orbitals.

Analysis of the difference densities for the S₁ state reveals the characteristic features of a ππ* transition within the molecule's aromatic system. nih.gov While the term "charge transfer" is more commonly applied to describe electron transfer between different molecules or distinct parts of a large molecule, the analysis of the electronic transition in this compound focuses on the redistribution of electron density within its own π-system. The HOMO-LUMO transition in this molecule represents a significant reorganization of the π-electron cloud upon excitation.

Transition Density Matrix (TDM) Analysis

While a complete Transition Density Matrix (TDM) analysis for this compound is not extensively documented in the literature, related analyses such as exciton (B1674681) analysis and the study of Natural Transition Orbitals (NTOs) provide valuable insights into its excited states. These methods are derived from the TDM and help in visualizing and understanding the nature of electronic transitions.

For this compound, the analysis of the S₁ and T₁ states reveals that they are well-described by a single pair of NTOs, corresponding to the hole and the electron upon excitation. researchgate.net This indicates a relatively simple electronic transition without significant contributions from multiple configurations. The entanglement entropy, a measure of the correlation between the electron and the hole, has been calculated for the S₁ and T₁ states. At the ADC(2) level of theory, the entanglement entropy (S H|E) is 0.115 for the S₁ state and 0.091 for the T₁ state, suggesting a stronger correlation in the triplet state. nih.govfrontiersin.org However, at the higher ADC(3) level, these values increase to 0.239 and 0.135, respectively, with the singlet state showing a substantially larger value. nih.govfrontiersin.org

Ab Initio and Other Quantum Chemical Methods

Ab initio and other quantum chemical methods have been pivotal in assessing the fundamental electronic properties of this compound, particularly its aromaticity and the properties of its theoretical analogues.

Resonance Energy Predictions and Aromaticity Assessment

The aromaticity of this compound is a topic of considerable debate. Early theoretical studies predicted a resonance energy greater than that of the highly stable pyrrolo[2,1,5-cd]indolizine, suggesting a significant aromatic character. lookchem.com However, this compound has a peripheral structure of 12 π-electrons, which, according to Hückel's rule, would imply antiaromaticity if the molecule were planar.

Experimental evidence from ¹H NMR spectra shows a high degree of shielding for the protons, which has been interpreted as evidence for a paramagnetic ring current, a characteristic of an antiaromatic system. researchgate.net More recent high-level computational studies have also pointed towards an antiaromatic character for the peripheral π-system. rsc.org This discrepancy between the predicted high resonance energy and the evidence for antiaromaticity makes this compound a fascinating case study in the theory of aromaticity in polycyclic systems. The topological resonance energy (TRE) approach has been used to predict the aromatic stabilities of bridged hetero[n]annulenes, attributing extra stability to homoaromatic interactions across the ring at the bridge sites. researchgate.net

Theoretical Studies of Nitrogen Isoelectronic Equivalents

There is a lack of specific theoretical studies on nitrogen isoelectronic equivalents of this compound in the current literature. However, the broader field of aza-arenes, which are isoelectronic to their all-carbon analogues, is a subject of extensive computational research. These studies explore how the substitution of carbon atoms with nitrogen affects the electronic structure, aromaticity, and reactivity of polycyclic aromatic systems. researchgate.netnih.gov Computational methods are used to investigate changes in molecular orbitals, charge distribution, and spectroscopic properties upon aza-substitution. nih.gov Such studies on related aza-aromatic systems provide a theoretical framework for understanding the potential properties of isoelectronic analogues of this compound, should they be synthesized and studied in the future.

Molecular Dynamics Simulations and Intermolecular Interactions

Currently, there are no specific molecular dynamics (MD) simulation studies focused on this compound reported in the literature. However, MD simulations are a powerful tool for investigating the behavior of polycyclic aromatic hydrocarbons (PAHs) and their nitrogen-containing counterparts (aza-PAHs) in various environments. tandfonline.comdntb.gov.ua

For related systems, MD simulations have been used to study the aggregation behavior of PAHs in solution, which is driven by weak intermolecular forces such as van der Waals interactions and π-π stacking. acs.org The inclusion of heteroatoms like nitrogen can influence these interactions by introducing polarity and altering the planarity of the molecule, which in turn affects the aggregation tendency. acs.org

In the solid state, the crystal packing of aza-aromatic compounds is governed by a combination of these intermolecular forces. Computational methods, including density functional theory (DFT), are used to model and understand the intermolecular bonding in organic molecular crystals, providing insights into their structure and properties. nih.gov While specific data for this compound is not available, these general principles of intermolecular interactions in aza-PAHs would apply to its behavior in condensed phases.

Hirshfeld Surface Analysis for Intermolecular Forces

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) is greater than the combined electron density of all other molecules in the crystal. By mapping various properties onto this surface, researchers can gain detailed insights into the nature and prevalence of different intermolecular contacts.

Detailed analyses of these derivatives consistently reveal that the crystal structures are predominantly stabilized by a network of weak intermolecular interactions. The three-dimensional Hirshfeld surfaces and their corresponding two-dimensional fingerprint plots quantitatively break down these interactions, showing that the structures are generally dominated by H···H, H···C/C···H, and H···O/O···H contacts. desy.de

For instance, in the crystal structures of several 2-substituted 6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-ones, the formation of the three-dimensional crystal network is attributed to a combination of conventional hydrogen bonds, such as C-H···O, C-H···N, and N-H···O, alongside weaker C-H···π and C-O···π interactions. nih.gov The analysis of a newly synthesized 1-hydroxy-3-methyl-11H-pyrido[2,1-b]quinazolin-11-one further corroborates these findings, identifying intermolecular hydrogen bonding and H···H, N···H, and O···H contacts as the most significant contributors to the crystal packing. researchgate.net

The dnorm surface, a key feature of Hirshfeld analysis, visually represents these interactions. It is mapped with red, white, and blue colors to indicate intermolecular contacts that are shorter than, equal to, and longer than the van der Waals radii, respectively. The prominent red spots on the dnorm surface typically correspond to hydrogen-bonding interactions, which are crucial for the stabilization of the crystal structure.

The following table summarizes the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for various related compounds, illustrating the general trends in crystal packing for these types of molecules.

Intermolecular ContactCompound 1 (%) nih.govCompound 2 (%) nih.gov
H···H48.146.1
H···Br/Br···H15.0-
H···O/O···H12.8-
H···C/C···H6.017.4
H···N/N···H5.820.4
C···C3.76.9
C···Br/Br···C3.5-
C···N/N···C1.63.8
N···N-2.7
S···C/C···S-1.5
S···H/H···S-0.6
S···S-0.6

Compound 1: 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine Compound 2: 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile

Advanced Research Applications and Potential of Pyrido 2,1,6 De Quinolizine Scaffolds

Pyrido[2,1,6-de]quinolizine as a Fundamental Building Block in Chemical Synthesis

The synthesis of the parent this compound is a notable achievement in heterocyclic chemistry, providing a foundational structure for further chemical exploration. lookchem.comrsc.org The synthesis can be achieved from 4-chloroquinolizinium perchlorate (B79767), which is converted into alkyl quinolizin-4-ylideneacetates. rsc.org These intermediates then react with alkyl propiolates to yield dialkyl cycl[3.3.3]azine-1,3-dicarboxylates. rsc.org By using t-butyl esters in this step, the parent this compound can be obtained through thermolysis. rsc.org

The utility of the this compound scaffold as a building block is demonstrated by the reactivity of its derivatives. rsc.org Diester derivatives of cycl[3.3.3]azine exhibit a lack of typical aromatic character and readily undergo several types of transformations, making them versatile precursors for more complex molecules. lookchem.comrsc.org

Key reactions demonstrating its role as a synthetic building block include:

Hydrogenation: The diesters can be easily hydrogenated to form tetrahydro-derivatives. lookchem.comrsc.org

Cycloaddition: They participate in Diels-Alder reactions, for instance, with dimethyl acetylenedicarboxylate (B1228247) to form adducts. lookchem.comrsc.org

Electrophilic Substitution: Despite a noted lack of aromaticity, the diester derivatives undergo electrophilic substitution at the 4- and 6-positions. rsc.org

Oxidation: The parent cyclazine is sensitive to air and can be oxidized by halogens to form a stable radical cation and a dication. rsc.org

These varied reactions underscore the potential of the this compound core as a modifiable platform for constructing novel and complex chemical entities. rsc.org

Interactive Table: Reactivity of this compound Derivatives

Reactant Reagent/Condition Product Type Reference
Dialkyl cycl[3.3.3]azine-1,3-dicarboxylates H₂, Catalyst Tetrahydro-derivative rsc.org, lookchem.com
Diethyl cycl[3.3.3]azine-1,3-dicarboxylate Dimethyl acetylenedicarboxylate Diels-Alder adduct rsc.org, lookchem.com
Diethyl cycl[3.3.3]azine-1,3-dicarboxylate Electrophilic reagents 4- and 6-substituted derivatives rsc.org
Parent cycl[3.3.3]azine Halogens Stable radical cation and dication rsc.org

Applications in Advanced Materials Science

The unique electronic properties of the this compound system have prompted investigations into its potential for materials science applications. oup.comdtu.dk

Organic Electronics and Photonics (e.g., optical and nonlinear optical properties)

The electronic structure of this compound is of significant theoretical interest. dtu.dkacs.org Studies have explored its low-lying electronically excited states. acs.org The molecule is considered a bridged 12π-electron perimeter system and has been a model for studying molecules with potentially very small or even inverted singlet-triplet energy gaps. dtu.dkfrontiersin.orgaip.org This unusual property, where the lowest excited singlet state (S₁) may be close in energy to or even lower than the lowest triplet state (T₁), is highly relevant for applications in organic light-emitting diodes (OLEDs), particularly for enabling Thermally Activated Delayed Fluorescence (TADF). dtu.dkfrontiersin.org

Theoretical calculations have investigated this singlet-triplet gap, suggesting that the disjointed nature of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) in cycl[3.3.3]azine contributes to its small energy gap. dtu.dkaip.org While practical applications in photonics are still emerging, these fundamental studies highlight the scaffold's potential for designing novel photoactive materials. frontiersin.orgaip.org

Development of Novel Materials with Unique Properties

A key feature of the this compound system is its classification as an antiaromatic system based on ¹H NMR spectral data. rsc.org This property, along with its ability to form stable radical cations upon oxidation, distinguishes it from conventional aromatic heterocycles and opens avenues for creating materials with unique electrochemical and magnetic properties. rsc.orgacs.org

Furthermore, related azacyclazine systems have been shown to form self-complexes in the crystalline state due to strong intermolecular charge-transfer interactions. oup.com This behavior, driven by the molecule's amphoteric nature (possessing both electron-donating and electron-accepting properties), could be exploited for developing semiconducting organic materials. oup.com

Dye-Sensitized Solar Cells (DSSC) (e.g., coumarin-based derivatives)

While coumarin-based dyes are a significant class of sensitizers for DSSCs, and fused pyridocoumarins have been synthesized for various biological applications, there is currently limited direct evidence in the scientific literature linking the specific this compound scaffold to the development of dyes for DSSCs. orientjchem.orgresearchgate.netnih.gov The development of sensitizers for DSSCs typically involves molecular engineering of donor-π-acceptor (D-π-A) structures to optimize light absorption and electron transfer, a field where quinoxaline (B1680401) and other heterocycles have been explored. case.eduresearchgate.net However, the application of the this compound core in this specific context remains an area for future research.

Catalytic Utility in Chemical Transformations

The application of the this compound scaffold in catalysis is not extensively documented in the available literature. While other nitrogen-containing heterocyclic systems, such as quinolines and pyrimido[4,5-b]quinolines, are synthesized using various catalytic methods, the use of this compound itself as a catalyst or ligand is not a prominent area of current research. iau.irbohrium.com

Exploration in Medicinal Chemistry and Mechanistic Biological Studies

The potential of the this compound scaffold in medicinal chemistry and biological studies appears to be a largely unexplored field. While related heterocyclic structures like quinolizidine (B1214090) alkaloids and various coumarin (B35378) derivatives exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and antitumor effects, similar dedicated studies on this compound are not widely reported. orientjchem.orgacs.org The general biological activities of azine derivatives are well-recognized, but specific investigations into the pharmacological profile of the unique cycl[3.3.3]azine system are needed to determine its potential in this area. nih.gov

Identification as Lead Structures for Modulating Biological Targets (e.g., enzymes, receptors)

The concept of "privileged scaffolds" refers to molecular frameworks that can provide high-affinity ligands for multiple biological targets. Nitrogen-containing heterocyclic systems, such as pyrido[2,3-d]pyrimidines, are considered privileged structures in drug discovery and are known to function as tyrosine kinase inhibitors. mdpi.com Modifications to these core structures can lead to the generation of potent and selective ligands for a variety of biological targets.

While direct studies on this compound as a lead structure are limited, research on analogous compounds is promising. For instance, aryl-substituted pyrido[2,1-a]isoquinolines, which share a similar quinolizine core, have been identified as having the potential to be highly active Dipeptidyl Peptidase IV (DPP-IV) inhibitors. nih.gov The structural rigidity and unique electronic properties of the this compound scaffold make it an attractive candidate for further investigation as a core structure for developing novel modulators of enzymes and receptors. The exploration of this scaffold could lead to the discovery of new classes of bioactive compounds.

Investigation of Cytotoxic Effects on Cancer Cell Lines

The cytotoxic potential of nitrogen-containing heterocycles against various cancer cell lines is well-documented. nih.govbrieflands.com Research on compounds structurally related to this compound has demonstrated significant anticancer activity.

A study on novel pyrido[4,3,2-de]quinoline derivatives revealed their cytotoxic potency. nih.gov Specifically, 2,3-Diketopyrido[4,3,2-de]quinoline (Compound 9 in the study) showed selective growth inhibition against several cancer cell lines with GI50 values below 2.0 µM. nih.gov Its N-1 ester derivative (Compound 10) exhibited a broad spectrum of anticancer activity against 60 different cancer cell lines. nih.gov Similarly, novel cyanopyridone and pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown potent antiproliferative activities against breast (MCF-7) and liver (HepG2) adenocarcinoma cell lines, with some compounds demonstrating higher efficacy than the standard treatment, taxol. semanticscholar.org

These findings suggest that the broader class of pyrido-quinolines is a promising source of cytotoxic agents. The unique structure of the this compound scaffold warrants its investigation for potential antiproliferative effects.

Compound ClassCell Line(s)Key FindingsReference(s)
2,3-Diketopyrido[4,3,2-de]quinolinesLeukemia (CCRF-CEM, HL-60), Non-small cell lung cancer (HOP-92), Breast cancer (MDA-MB-231/ATCC, MDA-MB-435)Selective cell growth inhibition with GI50 values <2.0 µM. nih.gov
N-1 Ester derivative of 2,3-Diketopyrido[4,3,2-de]quinoline60 cancer cell linesBroad spectrum of anticancer activity with a mean graph midpoint value of 1.8 µM. nih.gov
Non-fused Cyanopyridones (5a, 5e)Breast adenocarcinoma (MCF-7)IC50 values of 1.77 µM and 1.39 µM, respectively. semanticscholar.org
Pyridopyrimidine (6b) & Cyanopyridone (5a)Hepatic adenocarcinoma (HepG2)IC50 values of 2.68 µM and 2.71 µM, respectively. semanticscholar.org
Sulfur and Selenium Quinazoline derivatives (35-37)Breast cancer (MCF-7)Showed promising antiproliferative activities. nih.gov

Mechanistic Research into Antimicrobial Properties

The antimicrobial properties of quinoline (B57606) and its derivatives have been extensively studied. These compounds form an important class of synthetic pharmacologically active agents with activities including antibacterial and antifungal effects.

While direct mechanistic studies on the antimicrobial properties of this compound are not extensively documented, research on related structures provides insights. For example, 6,7-annulated pyrido[2,3-d]pyrimidines have been synthesized and screened for antimicrobial activity, with some compounds showing moderate activity, particularly against Staphylococcus aureus. nih.gov The mechanism of action for many quinoline-based antimicrobials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, thereby preventing bacterial cell division. It is plausible that the this compound scaffold could exhibit similar mechanisms of action, making it a target for future antimicrobial research.

Studies on Antiviral and Anti-inflammatory Potential

Antiviral Potential: Quinolizidine alkaloids have been identified as a new class of anti-influenza A virus agents. researchgate.net Specifically, dihydroaloperine, a Sophora quinolizidine alkaloid, demonstrated potent activity with an EC50 of 11.2 μM and was effective against a drug-resistant H1N1 strain. researchgate.net Furthermore, derivatives of the quinolizidine alkaloid lupinine (B175516) containing a 1,2,3-triazole ring have been shown to suppress the reproduction of influenza viruses and exhibit virucidal effects on extracellular virions. mdpi.com Quinoxaline derivatives, another related heterocyclic family, have also been investigated as antiviral agents, with some showing potential to inhibit Hepatitis C virus (HCV) replication and others demonstrating activity against human cytomegalovirus (HCMV). nih.gov

Anti-inflammatory Potential: Nitrogen-containing heterocyclic compounds are also recognized for their anti-inflammatory properties. For instance, a novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives were evaluated for in vivo anti-inflammatory activity, with one compound showing an 82% inhibition of ear edema. nih.gov This compound was found to be a dual inhibitor of COX-1 and COX-2 enzymes, which are key mediators of inflammation. nih.gov The pyridone scaffold is of great importance in drug design due to its wide range of pharmaceutical properties, including anti-inflammatory activity. nih.govresearchgate.net Given these findings in structurally related scaffolds, the this compound core is a candidate for exploration in the development of new antiviral and anti-inflammatory agents.

Enzyme Inhibition Studies (e.g., DPP-IV, elastase)

The potential of this compound derivatives as enzyme inhibitors can be inferred from studies on analogous structures.

DPP-IV Inhibition: Dipeptidyl peptidase IV (DPP-IV) is a significant target for the treatment of type 2 diabetes. nih.govmdpi.com Recent studies have identified aryl-substituted pyrido[2,1-a]isoquinolines as potentially highly active DPP-IV inhibitors. nih.gov Molecular docking studies suggest that these compounds can effectively bind to the active site of the DPP-IV enzyme. nih.gov Given the structural similarities, the this compound scaffold could also be a promising framework for the design of novel DPP-IV inhibitors.

Elastase Inhibition: Elastase is another important enzyme target, particularly in inflammatory diseases. A study involving synthesized quinoline-based Schiff base derivatives identified compounds with potent elastase inhibitory activity. nih.gov One compound, Q11, exhibited an IC50 value of 0.897 µM, significantly more potent than the standard drug, oleanolic acid (IC50 = 13.426 µM). nih.gov Kinetic studies revealed a competitive inhibition mechanism for this compound. nih.gov This highlights the potential of quinoline-related structures, including this compound, in the development of elastase inhibitors.

Enzyme TargetCompound ClassPotency (IC50)MechanismReference(s)
ElastaseQuinoline Schiff base derivative (Q11)0.897 ± 0.015 µMCompetitive inhibition nih.gov
DPP-IVAryl-substituted pyrido[2,1-a]isoquinolinesNot specifiedPotential high activity nih.gov

Theoretical Design and Characterization of High-Energy Density Compounds

The development of high-energy density materials (HEDMs) is a significant area of research, with a focus on compounds that possess high heats of formation and good thermal stability. Nitrogen-rich heterocyclic compounds are attractive candidates for HEDMs due to their positive heat of formation and high nitrogen content.

While specific theoretical studies on this compound as a high-energy density compound are not widely available, research on other nitrogen-containing heterocycles provides a basis for its potential. Theoretical studies using density functional theory (DFT) have been performed on pyridine (B92270) and pyrazine (B50134) derivatives to predict their heats of formation and evaluate their thermal stability through bond dissociation energies. researchgate.net Similarly, 1,3,5-triazine (B166579) is recognized as an important framework for constructing energetic compounds. mdpi.com The rigid, strained ring system and nitrogen content of this compound suggest that it could serve as a novel scaffold for the theoretical design and synthesis of new high-energy density materials. Further computational studies would be necessary to determine its potential energetic properties, such as detonation velocity and pressure.

Emerging Research Directions and Future Outlook

Innovation in Green and Sustainable Synthetic Methodologies

The original synthesis of the Pyrido[2,1,6-de]quinolizine ring system often involved multi-step processes with demanding reaction conditions, such as high temperatures and the use of hazardous solvents like nitrobenzene. rsc.org For instance, the final step to obtain the parent compound required heating a di-t-butyl ester precursor in a sealed, evacuated tube at 250–300°C. lookchem.com Such methods, while groundbreaking at the time, are now being re-evaluated in the context of green chemistry principles.

Future research is aimed at developing more environmentally benign and efficient synthetic routes. This includes the exploration of:

Microwave-assisted synthesis: To reduce reaction times and energy consumption.

Mechanochemical approaches: Utilizing methods like ball-milling to conduct solvent-free reactions. rsc.org

Catalyst-free reactions: Designing synthetic pathways that avoid the use of heavy metal catalysts.

Use of greener solvents: Replacing hazardous solvents with more sustainable alternatives like water or bio-derived solvents.

Atom-economic reactions: Focusing on cycloaddition or condensation reactions that incorporate most of the atoms from the reactants into the final product, thus minimizing waste.

The development of sustainable synthetic strategies is crucial for making this compound and its derivatives more accessible for widespread research and potential commercial applications.

ParameterTraditional Synthetic ApproachesPotential Green Synthetic Methodologies
Reaction ConditionsHigh temperatures (e.g., 250-300°C), inert atmospheresLower temperatures, microwave irradiation, mechanochemical energy
SolventsHigh-boiling, hazardous solvents (e.g., nitrobenzene)Solvent-free conditions, water, or green solvents
CatalystsMay involve stoichiometric reagents or harsh acids/basesReusable catalysts, organocatalysis, or catalyst-free systems
Energy ConsumptionHigh due to prolonged heatingReduced due to shorter reaction times and milder conditions
Waste GenerationHigher due to multi-step processes and use of hazardous materialsMinimized through atom-economic reactions and solvent reduction

Design of Advanced Functionalized Derivatives for Specific Applications

The this compound core is a versatile scaffold that can be chemically modified to create a wide array of functionalized derivatives. Early research has already demonstrated that diester derivatives of the cyclazine system can undergo various reactions. rsc.org These include:

Hydrogenation: The diesters can be readily hydrogenated to form tetrahydro-derivatives. rsc.orglookchem.com

Diels-Alder Reactions: They react with dienophiles like dimethyl acetylenedicarboxylate (B1228247) to form adducts. rsc.orglookchem.com

Electrophilic Substitution: The ring system is susceptible to electrophilic attack, allowing for substitution at the 4- and 6-positions. rsc.org

These fundamental reactions provide a toolbox for chemists to design and synthesize advanced derivatives with tailored properties. Future research will likely focus on introducing a diverse range of functional groups to modulate the electronic, optical, and biological characteristics of the molecule. For example, attaching electron-donating or electron-withdrawing groups can tune the HOMO/LUMO energy levels, which is critical for applications in electronic materials. Similarly, introducing specific pharmacophores could impart biological activity.

Reaction TypeReactant/Reagent ExampleResulting Derivative/ModificationPotential Application Area
HydrogenationH₂/CatalystTetrahydro-pyrido[2,1,6-de]quinolizinesModification of electronic properties, creating non-planar structures
Diels-Alder ReactionDimethyl acetylenedicarboxylatePolycyclic adductsSynthesis of complex molecular architectures
Electrophilic SubstitutionHalogens, Nitrating agents4- and 6-substituted derivativesTuning electronic properties, synthetic handles for further functionalization
Cross-Coupling ReactionsAryl boronic acids (Suzuki), Organotins (Stille)Aryl-substituted derivatives (hypothetical)Organic electronics, fluorescent probes

Integration of Computational and Experimental Approaches for Deeper Understanding

From its inception, the study of this compound has benefited from a close relationship between theoretical predictions and experimental verification. The compound was the subject of theoretical studies, which predicted its resonance energy, even before its first successful synthesis. lookchem.com This synergy is expected to deepen in the future.

Modern computational chemistry, particularly Density Functional Theory (DFT) and its time-dependent variant (TD-DFT), offers powerful tools to predict a wide range of molecular properties, including:

Geometric and electronic structures

Spectroscopic properties (NMR, UV-Vis, IR)

Reaction mechanisms and transition states

Aromaticity and electronic stability

Predicted/Calculated PropertyComputational Method ExampleExperimental Verification Technique
Molecular Geometry & Bond LengthsDFT (e.g., B3LYP)X-ray Crystallography, Microwave Spectroscopy
Electronic Structure & Energy LevelsAb initio calculations, DFTPhotoelectron Spectroscopy (PES)
Aromaticity/AntiaromaticityNICS (Nucleus-Independent Chemical Shift) calculationsNuclear Magnetic Resonance (NMR) Spectroscopy
Redox PotentialsDFT with solvent modelsCyclic Voltammetry (CV)
UV-Vis Absorption SpectraTD-DFTUV-Visible Spectroscopy

Expansion of the Scope in Materials and Biological Sciences

While much of the foundational research on this compound has focused on its synthesis and fundamental properties, a significant future direction is the exploration of its potential applications in materials and life sciences.

Materials Science: The planar, π-conjugated structure of the this compound core makes it an attractive candidate for applications in organic electronics. By functionalizing the core with appropriate substituents, it may be possible to develop novel materials for:

Organic Light-Emitting Diodes (OLEDs): As emitters or host materials.

Organic Field-Effect Transistors (OFETs): As the semiconductor layer.

Organic Photovoltaics (OPVs): As donor or acceptor materials.

Molecular Sensors: Where binding of an analyte could cause a change in fluorescence or electronic properties.

Biological Sciences: Although there is limited direct research on the biological activity of this compound itself, the broader class of quinolizidine (B1214090) alkaloids exhibits a wide range of pharmacological effects, including cytotoxic, antiviral, and antimicrobial properties. nih.gov This suggests that the this compound scaffold could serve as a novel core for the design of new therapeutic agents. Future research will likely involve synthesizing libraries of functionalized derivatives and screening them for various biological activities. The ability to introduce diverse chemical functionalities onto the rigid core structure could lead to the discovery of compounds with high potency and selectivity for specific biological targets.

Scientific DomainPotential ApplicationKey Molecular Property to be Optimized
Materials ScienceOrganic Light-Emitting Diodes (OLEDs)High fluorescence quantum yield, tunable emission wavelength
Materials ScienceOrganic Field-Effect Transistors (OFETs)High charge carrier mobility, good solid-state packing
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Q & A

Basic: What are the established synthetic routes for Pyrido[2,1,6-de]quinolizine, and what are their limitations?

Methodological Answer:
The synthesis of this compound derivatives often involves cyclization strategies. For example, Farquhar & Leaver (1969) reported a route using acetylenic acids and 2-aminobenzothiazoles, but yields were highly variable depending on substituents . A comparative analysis of methods reveals:

Method Reactants Yield Key Limitation
Knoevenagel condensationAldehydes + DMB (e.g., 8d, 8e)TraceRapid isomerization to tricyclic products
Radical cyclizationIodo/bromo-substituted precursorsModerateRequires strict stoichiometric control

Recommendation: Optimize reaction conditions (e.g., solvent polarity, temperature) to suppress competing isomerization pathways.

Basic: How is this compound structurally characterized, and what spectral techniques are critical?

Methodological Answer:
Structural elucidation relies on:

  • NMR Spectroscopy : Distinct signals for proton environments in the fused ring system (e.g., decoupling experiments for trans isomers ).
  • X-ray Diffraction (XRD) : Resolves stereochemical ambiguities, as demonstrated for polyheterocyclic analogs like 1H-dibenzo[b,g]pyrido[2,1,6-de]pyrrolo[2,3,4-ij]quinolizin-14-ium bromide .
  • Mass Spectrometry : Confirms molecular weight (e.g., single-isotope mass 167.073499 for C₁₂H₉N ).

Data Contradiction Note: Computational predictions of NMR shifts may conflict with experimental data due to solvent effects or dynamic conformational changes. Validate with XRD where possible.

Basic: What pharmacological properties justify further research on this compound derivatives?

Methodological Answer:
Early studies highlight:

  • Antimicrobial Potential : Structural analogs (e.g., pyridazino[4,5-c]quinolizine) show activity against bacterial dihydrofolate reductase (DHFR), with selectivity influenced by substituent interactions (e.g., trifluoro derivatives ).
  • Neuroactive Profiles : Hydrogenated derivatives (e.g., dodecahydro-2-methylthis compound) exhibit alkaloid-like bioactivity, suggesting CNS modulation .

Experimental Design: Prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity) followed by ADMET profiling to assess therapeutic viability .

Advanced: How can researchers optimize synthetic yields of this compound derivatives with electron-deficient substituents?

Methodological Answer:
Key strategies include:

  • Radical Stabilization : Use tris(trimethylsilyl)silane (TTMSS) to control intramolecular arylation, achieving double arylation in dibromo precursors (4 equiv TTMSS, 24π-electron systems ).
  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., CF₃) at N9 to enhance DHFR selectivity, as seen in pyrido[2,3-d]pyrimidine analogs .

Data-Driven Insight: Kinetic studies reveal that 6-aryl + 4-pyrimidinediyl substituents accelerate isomerization by 10-fold, necessitating rapid quenching of intermediates .

Advanced: How should researchers resolve contradictions between computational and experimental spectral data for this compound?

Methodological Answer:
Address discrepancies through:

  • Dynamic NMR Studies : Probe temperature-dependent conformational equilibria (e.g., trans vs. cis decahydro isomers ).
  • Hybrid DFT/MD Simulations : Incorporate solvent effects and van der Waals interactions to refine shift predictions.
  • Crystallographic Validation : Cross-reference with XRD structures to resolve stereochemical assignments .

Case Example: The ¹³C NMR signal for C3a in trans-(±)-decahydrothis compound was misassigned in early studies until XRD confirmed the trans-ring junction .

Advanced: What experimental frameworks are recommended for studying structure-activity relationships (SAR) in this compound analogs?

Methodological Answer:
Adopt a tiered approach:

PICO Framework : Define Population (enzyme/receptor target), Intervention (substituent modification), Comparison (wild-type vs. mutant DHFR ), Outcome (IC₅₀, selectivity ratio).

FINER Criteria : Ensure SAR studies are Feasible (e.g., modular synthesis), Novel (e.g., unexplored substituents), and Relevant (therapeutic targets) .

SAR Example: A 6-phenyl + 4-pyrimidinediyl combination in Knoevenagel adducts increased isomerization rates by 35.7-fold, directly linking steric effects to bioactivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Pyrido[2,1,6-de]quinolizine
Reactant of Route 2
Pyrido[2,1,6-de]quinolizine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.